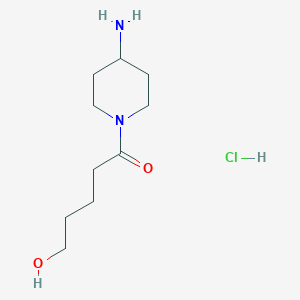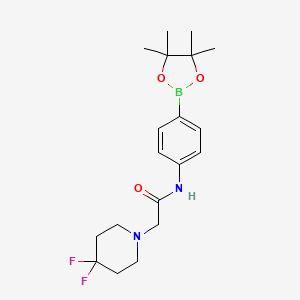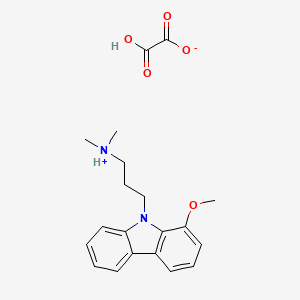
5-Amino-6-methyl-2-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-methyl-2-pyridinesulfonamide is a heterocyclic compound with the molecular formula C6H9N3O2S. It is characterized by the presence of an amino group, a methyl group, and a sulfonamide group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 6-methyl-2-pyridinesulfonamide followed by reduction to introduce the amino group . The reaction conditions often involve the use of strong acids and reducing agents.
Industrial Production Methods
Industrial production of 5-Amino-6-methyl-2-pyridinesulfonamide may involve large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methyl-2-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and sulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Amino-6-methyl-2-pyridinesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Amino-6-methyl-2-pyridinesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also participate in enzyme inhibition by binding to active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-pyridinesulfonamide: Similar structure but lacks the amino group.
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: Contains an imidazo ring fused to the pyridine ring, with different functional groups.
Uniqueness
5-Amino-6-methyl-2-pyridinesulfonamide is unique due to the presence of both an amino and a sulfonamide group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
329947-26-4 |
|---|---|
Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
5-amino-6-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,7H2,1H3,(H2,8,10,11) |
InChI Key |
PCDZAAVCRAOGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride](/img/structure/B13731498.png)
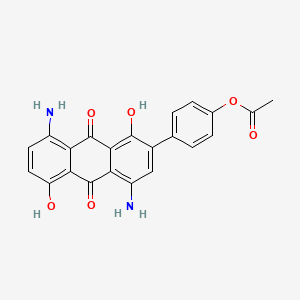
![6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B13731507.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13731511.png)

![3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13731524.png)

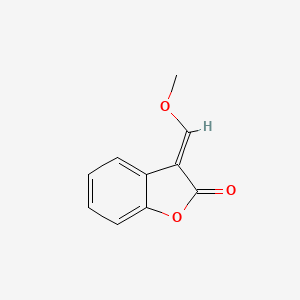
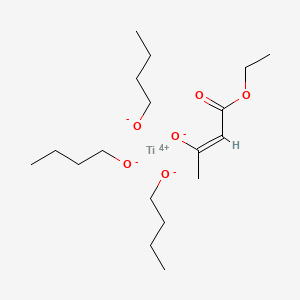
![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
